(3-Aminothieno[2,3-b]pyridin-2-yl)(4-phenylpiperazin-1-yl)methanone
Overview
Description
(3-Aminothieno[2,3-b]pyridin-2-yl)(4-phenylpiperazin-1-yl)methanone is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This compound features a thienopyridine core, which is known for its diverse biological activities, and a phenylpiperazine moiety, which is commonly found in various pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminothieno[2,3-b]pyridin-2-yl)(4-phenylpiperazin-1-yl)methanone typically involves the following steps:
Alkylation: The initial step involves the alkylation of 2-mercapto-4,6-dimethylnicotinonitrile with 4-chloromethylcoumarins in the presence of triethylamine at room temperature.
Intramolecular Condensation: The methylene and cyano groups undergo intramolecular condensation to form the thienopyridine core.
Aminomethylation: The final step involves the aminomethylation of the thienopyridine derivatives under the action of aminals.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
(3-Aminothieno[2,3-b]pyridin-2-yl)(4-phenylpiperazin-1-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the thienopyridine core.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted thienopyridine derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
(3-Aminothieno[2,3-b]pyridin-2-yl)(4-phenylpiperazin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, particularly targeting LIMK1.
Pharmacology: It is studied for its potential anticancer, anti-inflammatory, and antimicrobial activities.
Biological Research: The compound is used in studies related to cell signaling pathways and molecular targets involved in various diseases.
Mechanism of Action
The mechanism of action of (3-Aminothieno[2,3-b]pyridin-2-yl)(4-phenylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as kinases. For example, it acts as an inhibitor of LIMK1, a kinase involved in the regulation of the actin cytoskeleton . By inhibiting LIMK1, the compound can affect cell motility, division, and survival, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
3-Aminobenzo[b]thiophene-2-carboxamides: These compounds also act as kinase inhibitors and have shown potential in medicinal chemistry.
4-Aminobenzothieno[3,2-d]pyrimidines: These compounds are structurally similar and have been studied for their kinase inhibitory activities.
Uniqueness
(3-Aminothieno[2,3-b]pyridin-2-yl)(4-phenylpiperazin-1-yl)methanone is unique due to its combination of a thienopyridine core and a phenylpiperazine moiety. This structural combination imparts distinct biological activities and makes it a versatile compound for various scientific research applications.
Properties
IUPAC Name |
(3-aminothieno[2,3-b]pyridin-2-yl)-(4-phenylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c19-15-14-7-4-8-20-17(14)24-16(15)18(23)22-11-9-21(10-12-22)13-5-2-1-3-6-13/h1-8H,9-12,19H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFVISFKMBYLGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C(C4=C(S3)N=CC=C4)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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